molecular formula C23H26N4O3S2 B2449963 (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 897466-33-0

(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

货号: B2449963
CAS 编号: 897466-33-0
分子量: 470.61
InChI 键: MYUQSBGMSHVJQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that features a combination of benzothiazole, piperazine, and pyrrolidine sulfonyl phenyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone typically involves multiple steps:

    Formation of the Benzothiazole Intermediate: The initial step involves the synthesis of 6-methylbenzo[d]thiazole. This can be achieved by cyclization of 2-aminothiophenol with acetic acid and methyl iodide under reflux conditions.

    Piperazine Coupling: The benzothiazole intermediate is then reacted with piperazine in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Sulfonylation: The next step involves the sulfonylation of the phenyl ring. This is typically done by reacting the phenyl group with pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step is the coupling of the sulfonylated phenyl group with the piperazine-benzothiazole intermediate. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing the carbonyl group.

    Substitution: Substituted derivatives with nitro or halogen groups on the aromatic rings.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Medicine

In medicine, (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and inflammation.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular interactions.

作用机制

The mechanism of action of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with enzyme active sites, while the piperazine and pyrrolidine sulfonyl groups can enhance binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

相似化合物的比较

Similar Compounds

  • (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(morpholin-1-ylsulfonyl)phenyl)methanone
  • (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Uniqueness

The uniqueness of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable candidate for further research and development.

This compound , highlighting its synthesis, reactions, applications, and unique characteristics

生物活性

The compound (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

This compound features a combination of piperazine, thiazole, and sulfonamide moieties, which are known for their diverse biological activities. The molecular formula is C21H24N4O3SC_{21}H_{24}N_{4}O_{3}S with a molecular weight of 476.6 g/mol.

PropertyValue
Molecular FormulaC21H24N4O3S
Molecular Weight476.6 g/mol
CAS Number1096689-93-8

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Compounds containing thiazole and piperazine have been shown to exhibit significant anticancer properties. The presence of the thiazole ring is particularly noteworthy as it has been linked to the inhibition of various cancer cell lines through apoptosis induction and cell cycle arrest .
  • Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant effects in various animal models. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole and piperazine rings can enhance anticonvulsant efficacy .
  • Antimicrobial Activity : Research indicates that derivatives of thiazole and piperazine possess antimicrobial properties, making them potential candidates for developing new antibiotics . The sulfonamide group enhances this activity by interfering with bacterial folic acid synthesis.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into their therapeutic potentials:

  • Anticancer Studies : A study focused on thiazole derivatives showed that certain modifications led to improved cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). The most effective analogs demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Anticonvulsant Activity : In a series of tests involving electroshock-induced seizures, compounds similar to the one exhibited significant protective effects, with some achieving over 90% efficacy in preventing seizures at specific dosages .

常见问题

Q. Basic Synthesis and Characterization

Q. Q1: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions targeting the benzothiazole, piperazine, and sulfonylphenyl moieties. Key steps include:

  • Benzothiazole formation : Condensation of hydrazine derivatives with enones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux, yielding intermediates .
  • Piperazine coupling : Reacting benzothiazole intermediates with activated carbonyl groups (e.g., nitrobenzoyl chloride) in the presence of triethylamine, followed by reduction (e.g., SnCl₂) to finalize the structure .
  • Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via nucleophilic substitution.

Q. Q2: How can researchers resolve ambiguities in structural elucidation using spectroscopic data?

Methodological Answer:

  • NMR Analysis : Compare 1H^1H and 13C^{13}C NMR shifts with analogous compounds. For example, the piperazine ring protons typically resonate at δ 2.5–3.5 ppm, while benzothiazole protons appear at δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₂₄H₂₇N₅O₃S₂: 521.15 g/mol). Discrepancies >0.005 Da suggest impurities .
  • Chromatography : Use HPLC with Kovats retention indices to verify purity, leveraging n-paraffin standards for reproducibility .

Q. Biological Evaluation

Q. Q3: What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

Methodological Answer:

  • Receptor Binding Assays : Screen for dual histamine H1/H4 receptor antagonism using radioligand displacement (e.g., 3H^3H-mepyramine for H1, 3H^3H-histamine for H4). IC₅₀ values <1 μM indicate high affinity .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. EC₅₀ values should be contextualized against structural analogs .

Q. Q4: How should discrepancies between theoretical and experimental binding affinities be addressed?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions. Compare predicted pKi values (e.g., 7.36 theoretical vs. 7.35 experimental) to identify mismatches in binding poses .
  • Free Energy Calculations : Apply MM/GBSA to refine affinity predictions. Deviations >0.3 log units suggest incomplete conformational sampling .
  • Experimental Validation : Repeat assays under standardized conditions (pH 7.4, 25°C) to rule out protocol variability.

Q. Advanced Research: Structure-Activity Relationships (SAR)

Q. Q5: Which structural modifications enhance selectivity for dual H1/H4 receptor antagonism?

Methodological Answer:

  • Benzothiazole Substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 6-position increases H1 affinity by 30% but reduces H4 binding .
  • Piperazine Linker : Replacing piperazine with homopiperazine lowers metabolic stability (t₁/₂ <2 hr in liver microsomes).
  • Sulfonyl Group : Pyrrolidin-1-ylsulfonyl enhances solubility (logP 2.1 vs. 3.5 for phenylsulfonyl) without compromising receptor engagement .

Q. Q6: How can molecular dynamics (MD) simulations optimize this compound’s pharmacokinetics?

Methodological Answer:

  • Binding Pocket Analysis : Run 100-ns MD simulations to identify key residues (e.g., Asp³.32 in H1 receptors) for hydrogen bonding .
  • Solubility Prediction : Use COSMO-RS to compute solvation free energy. Values >−20 kJ/mol correlate with improved aqueous solubility .
  • Metabolic Stability : Dock with CYP3A4 isoforms to predict oxidation sites (e.g., piperazine N-methylation).

属性

IUPAC Name

[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-17-4-9-20-21(16-17)31-23(24-20)26-14-12-25(13-15-26)22(28)18-5-7-19(8-6-18)32(29,30)27-10-2-3-11-27/h4-9,16H,2-3,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUQSBGMSHVJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。